Vadadustat

概要

説明

バダダスタットは、アケビア・セラピューティクス社が開発した、プロリルヒドロキシラーゼの経口活性阻害薬です。 慢性腎臓病に関連する貧血の治療 。 この化合物は、低酸素誘導性因子を安定化させることで作用し、赤血球の生成を促進するホルモンであるエリスロポエチン産生を促進します .

準備方法

合成経路と反応条件: バダダスタットは、3-クロロ-5-(3-クロロフェニル)-2-シアノピリジンから合成できます。このプロセスには、加水分解反応と縮合反応が含まれており、中間体が得られます。 この中間体はさらに反応してバダダスタットを生成します 。 別の方法には、クロスカップリング、芳香族置換、ニトリル加水分解、アミド化、およびエステル-エーテル脱保護が含まれ、純度が99.5%を超える生成物が得られます .

工業的生産方法: バダダスタットの工業的生産には、高収率と高純度を確保するために合成プロセスを最適化する必要があります。 このプロセスは堅牢でスケーラブルであり、キログラムのラボ設定で実証されています .

化学反応の分析

反応の種類: バダダスタットは、以下を含むさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去を伴います。

還元: 水素の付加または酸素の除去を伴います。

置換: 1つの原子または原子団を別の原子または原子団と交換することを伴います。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。

置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります。

4. 科学研究への応用

バダダスタットは、以下を含む幅広い科学研究への応用があります。

化学: プロリルヒドロキシラーゼ酵素の阻害を研究するためのモデル化合物として使用されます。

生物学: 低酸素誘導性因子の安定化と赤血球生成の促進における役割について調査されています。

産業: 低酸素誘導性因子を標的とする新しい治療薬の開発における潜在的な応用。

科学的研究の応用

Vadadustat is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used in the treatment of anemia, particularly in patients with chronic kidney disease (CKD) . It functions by stimulating erythropoiesis . this compound has been compared to darbepoetin alfa, an erythropoiesis-stimulating agent (ESA), in several clinical trials to assess its efficacy and safety .

Scientific Research Applications

Efficacy Compared to Darbepoetin Alfa:

- Non-Dialysis Dependent CKD (NDD-CKD): this compound has shown similar efficacy to darbepoetin alfa in raising hemoglobin levels in NDD-CKD patients, particularly in the short term .

- Dialysis-Dependent CKD (DD-CKD): Studies indicate that changes in hemoglobin levels from baseline were significantly lower in the this compound group compared to the darbepoetin alfa group in DD-CKD patients . The percentage of patients within the target hemoglobin range was also significantly lower in the this compound group in DD-CKD patients .

- Japanese Hemodialysis Patients: A Phase 3 study in Japanese anemic patients on hemodialysis found this compound to be as effective and well-tolerated as darbepoetin alfa in maintaining hemoglobin levels within the target range .

Safety Profile:

- Adverse Events: Clinical trials have reported that the incidence of red blood cell transfusions and serious adverse events (SAEs) was not significantly different between this compound and darbepoetin alfa . Common adverse events observed were nasopharyngitis, diarrhea, and shunt stenosis, with similar frequencies in both treatment groups .

Clinical Studies and Trials:

- PRO2TECT Studies: this compound was found to be non-inferior to darbepoetin alfa in both the Conversion and Correction PRO2TECT studies .

- In the Correction study (n=1,751), the least square mean difference in hemoglobin (Hb) was 0.05 g/dL (95% CI: -0.04, 0.15), achieving the pre-specified non-inferiority criterion of -0.75 g/dL .

- In the Conversion study (n=1,725), the least square mean difference in Hb was -0.01 g/dL (95% CI: -0.09, 0.07), also achieving the non-inferiority criterion .

- FO 2CUS Study: An open-label study evaluating this compound in hemodialysis patients converted from a long-acting ESA to three times weekly oral this compound dosing demonstrated the efficacy and safety of this alternative dosing regimen .

Regulatory Status:

- This compound received approval from the U.S. Food and Drug Administration (FDA) in March 2024 for treating anemia due to chronic kidney disease .

- It is approved for use in China, Japan, and other regions for treating anemia caused by CKD in dialysis and non-dialysis patients .

Data Tables

Case Studies

While the provided search results do not contain specific, detailed case studies, they do reference clinical trials and studies that provide evidence for the use of this compound in specific populations. For example, the phase 3 study in Japanese patients with anemia undergoing hemodialysis highlights a specific population where this compound has been shown to be effective . The FO 2CUS study provides data on patients who were converted from long-acting ESAs to this compound .

Future Research

Future research should address existing limitations to fully evaluate this compound's potential . Areas for further investigation may include:

作用機序

バダダスタットは、3つのヒトプロリルヒドロキシラーゼアイソザイム(PHD1、PHD2、およびPHD3)の酵素活性を、同様の低ナノモルの阻害定数値で阻害します 。 この阻害は低酸素誘導性因子を安定化させ、エリスロポエチン合成を増加させる標的遺伝子を活性化し、新しい赤血球の生成につながります 。 阻害は、内因性コファクターである2-オキソグルタル酸に対して競合的であり、遊離鉄濃度に対しては非感受性です .

類似の化合物:

ダプロダスタット: 慢性腎臓病における貧血の治療に使用される、別の低酸素誘導性因子プロリルヒドロキシラーゼ阻害薬.

ロキサダスタット: 作用機序は似ていますが、細胞への影響が異なる場合があります.

エナロダスタット: 同じクラスの、同様の治療的応用を持つ別の化合物.

独自性: バダダスタットは、その特異的な阻害プロファイルと、血管内皮増殖因子を検出可能なレベルで刺激することなく、低酸素誘導性因子を安定化させる能力において独特です 。 これは、良好な安全性と有効性のプロファイルを備えた有望な治療薬になります .

類似化合物との比較

Daprodustat: Another hypoxia-inducible factor prolyl hydroxylase inhibitor used for the treatment of anemia in chronic kidney disease.

Roxadustat: Similar mechanism of action but may have different effects on cells.

Enarodustat: Another compound in the same class with similar therapeutic applications.

Uniqueness: Vadadustat is unique in its specific inhibition profile and its ability to stabilize hypoxia-inducible factors without detectable stimulation of vascular endothelial growth factor . This makes it a promising therapeutic agent with a favorable safety and efficacy profile .

生物活性

Vadadustat, an oral hypoxia-inducible factor (HIF) prolyl-hydroxylase inhibitor, has emerged as a promising treatment for anemia associated with chronic kidney disease (CKD). Its mechanism involves stabilizing HIF, which subsequently stimulates endogenous erythropoietin (EPO) production and enhances iron mobilization, thereby improving hemoglobin levels. This article delves into the biological activity of this compound, supported by clinical findings, case studies, and data tables.

This compound functions by inhibiting prolyl hydroxylase enzymes that normally degrade HIF under normoxic conditions. By stabilizing HIF, this compound promotes the transcription of genes involved in erythropoiesis, angiogenesis, and iron metabolism. This leads to:

- Increased EPO Production : Enhanced EPO levels stimulate red blood cell production.

- Improved Iron Mobilization : this compound reduces hepcidin levels and increases transferrin saturation, facilitating iron availability for erythropoiesis .

Phase 3 Clinical Trials

This compound has been evaluated in several clinical trials for its efficacy compared to traditional therapies like darbepoetin alfa. Notable findings from these trials include:

- Non-Inferiority to Darbepoetin Alfa : In a Phase 3 study involving CKD patients on dialysis, this compound maintained hemoglobin levels comparable to those achieved with darbepoetin alfa over a 52-week period. The least squares mean difference in hemoglobin was -0.01 g/dL (95% CI: -0.09 to 0.07), meeting the non-inferiority criterion .

| Treatment Group | Average Hemoglobin (g/dL) | 95% Confidence Interval |

|---|---|---|

| This compound | 10.77 | (10.77) |

| Darbepoetin Alfa | 10.77 | (10.77) |

- Safety Profile : Adverse events were similar between groups, with common issues including nasopharyngitis and diarrhea .

Case Studies

A study focusing on the immunomodulatory effects of this compound on mesenchymal stem cells (MSCs) demonstrated its potential beyond erythropoiesis:

- Preconditioning MSCs : Treatment with this compound enhanced the paracrine functions of MSCs, improving their immunomodulatory properties . This suggests that this compound could play a role in regenerative medicine and immune disorders.

Pharmacokinetics and Dosing

This compound can be administered orally either once daily or three times weekly, making it a convenient option for patients. Clinical studies have shown that it effectively maintains stable hemoglobin levels while minimizing fluctuations associated with injectable therapies .

Safety and Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been reported:

- Common AEs : Nausea, diarrhea, and increased uric acid levels were noted but typically did not lead to discontinuation of therapy .

- Serious AEs : Rates of serious treatment-emergent adverse events were comparable between this compound and darbepoetin alfa groups .

Potential Carcinogenicity

Concerns regarding the long-term safety of HIF stabilizers have been raised due to their potential role in tumorigenesis through angiogenesis pathways. However, current evidence from clinical trials indicates that this compound does not significantly increase the risk of neoplasia compared to traditional therapies like darbepoetin alfa .

特性

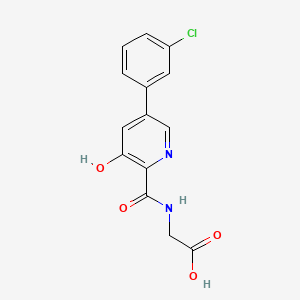

IUPAC Name |

2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O4/c15-10-3-1-2-8(4-10)9-5-11(18)13(16-6-9)14(21)17-7-12(19)20/h1-6,18H,7H2,(H,17,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRXMPYUTJLTKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501179936 | |

| Record name | Vadadustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501179936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Hypoxia-inducible factors (HIFs) are transcription factors responsible for cellular survival under hypoxic conditions. They regulate a number of processes including angiogenesis, cell growth and differentiation, various metabolic processes, and erythropoiesis. Under normoxic conditions, HIF is degraded via hydroxylation by prolyl-hydroxylase domain (PHD) dioxygenases. Vadadustat is an inhibitor of HIF-PHDs that facilitates increased HIF activity in the absence of hypoxic conditions. In patients with anemia of chronic kidney disease, in whom normal erythropoiesis is dysfunctional, this stimulates the production of erythropoietin and subsequent correction of anemia. | |

| Record name | Vadadustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1000025-07-9 | |

| Record name | N-[[5-(3-Chlorophenyl)-3-hydroxy-2-pyridinyl]carbonyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000025-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vadadustat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000025079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vadadustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vadadustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501179936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VADADUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I60W9520VV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Vadadustat exert its therapeutic effect in treating anemia?

A1: this compound inhibits the activity of HIF-PH enzymes, which are responsible for tagging HIF proteins for degradation under normal oxygen conditions [, , , , ]. This inhibition leads to the stabilization and activation of HIF, particularly HIF-1α and HIF-2α, mimicking a hypoxic response within the body.

Q2: What are the downstream consequences of HIF stabilization by this compound?

A2: HIF activation triggers a cascade of events that ultimately stimulate erythropoiesis [, ]. These include:

- Increased Erythropoietin Production: HIF directly upregulates the expression of erythropoietin, a key hormone stimulating red blood cell production [, , , , , ].

- Enhanced Iron Availability: HIF suppresses hepcidin, a hormone that inhibits iron absorption and release, thereby improving iron availability for erythropoiesis [, , ].

- Increased Reticulocyte Production: this compound treatment has been shown to increase the number of reticulocytes (immature red blood cells) in circulation, indicating enhanced red blood cell production [].

Q3: How is this compound administered, and what is its typical pharmacokinetic profile?

A3: this compound is designed for oral administration [, , , , , , , , ]. Studies in various species, including humans, have shown that it is readily absorbed after oral administration and has a relatively short half-life [, , ].

Q4: Does this compound accumulate in the body with repeated dosing?

A4: Preclinical studies in multiple species indicate that this compound does not accumulate upon repeated dosing, even at doses exceeding the therapeutic range [].

Q5: What preclinical models have been used to evaluate the efficacy of this compound?

A6: Preclinical studies have demonstrated the efficacy of this compound in correcting anemia in various animal models of CKD, including the 5/6 nephrectomy model in rats [].

Q6: What clinical trials have been conducted with this compound, and what were the key findings?

A7: this compound has been extensively studied in four Phase 3 clinical trials (INNO2VATE and PRO2TECT) involving patients with both dialysis-dependent and non-dialysis-dependent CKD [, , , , , , , ]. These trials compared this compound to darbepoetin alfa, an erythropoiesis-stimulating agent (ESA). Key findings include:

- Non-inferiority in Hemoglobin Response: In both dialysis-dependent and non-dialysis-dependent CKD patients, this compound demonstrated non-inferiority to darbepoetin alfa in achieving and maintaining target hemoglobin levels [, , , , ].

- Improved Iron Utilization: Compared to darbepoetin alfa, this compound treatment was associated with increased serum transferrin, decreased hepcidin and ferritin levels, and favorable changes in erythrocyte indices, suggesting improved iron utilization for erythropoiesis [, ].

Q7: What is the safety profile of this compound based on preclinical and clinical studies?

A8: Preclinical studies in rodents did not identify a carcinogenic effect attributable to this compound []. In clinical trials, the overall adverse event profile of this compound was similar to that of darbepoetin alfa [].

Q8: Are there any ongoing research efforts to further characterize the effects of this compound?

A9: Current research is focusing on developing exposure-response models to predict individual patient responses to this compound and inform optimal dosing strategies based on patient characteristics [].

Q9: Does this compound have any potential applications beyond the treatment of CKD-associated anemia?

A10: While approved for CKD-associated anemia, research suggests potential applications of this compound in other conditions, including improving the immunomodulatory properties of mesenchymal stem cells for therapeutic purposes [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。